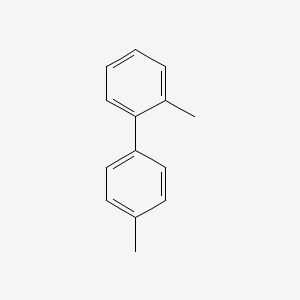

2,4'-Dimethylbiphenyl

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-2-(4-methylphenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14/c1-11-7-9-13(10-8-11)14-6-4-3-5-12(14)2/h3-10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHMKKPZGLDISGT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=CC=CC=C2C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00209990 | |

| Record name | 1,1'-Biphenyl, 2,4'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-61-0 | |

| Record name | 2,4′-Dimethyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-61-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4'-Dimethylbiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611610 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1'-Biphenyl, 2,4'-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00209990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4'-Dimethylbiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4'-DIMETHYLBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/94Y3VL8TTO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: 2,4'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of 2,4'-Dimethylbiphenyl (CAS No. 611-61-0), a substituted aromatic hydrocarbon. This document collates available data on its chemical and physical properties, safety and handling, and outlines representative experimental protocols for its synthesis and analysis. While the biological activity of many biphenyl derivatives is an area of active research, there is currently a notable lack of specific information in publicly accessible literature regarding the direct involvement of this compound in biological signaling pathways.

Chemical and Physical Properties

This compound is a biphenyl molecule substituted with methyl groups at the 2 and 4' positions.[1] Its fundamental properties are summarized in the tables below.

Table 1: Identifiers and Molecular Properties [1]

| Identifier | Value |

| CAS Number | 611-61-0 |

| Molecular Formula | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol |

| IUPAC Name | 1-methyl-2-(4-methylphenyl)benzene |

| Synonyms | 2,4'-Bitolyl, o,p'-Bitolyl |

Table 2: Physical Properties

| Property | Value | Source |

| Physical State | Liquid | [2] |

| Boiling Point | 345.9 °C at 760 mmHg | [2] |

| Melting Point | Data not available | [2] |

Experimental Protocols

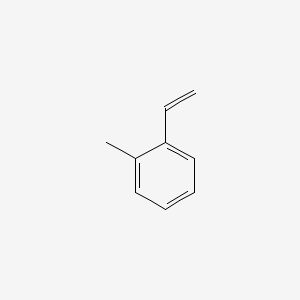

Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds. A potential pathway for the synthesis of this compound would involve the palladium-catalyzed cross-coupling of 2-tolylboronic acid with 4-chlorotoluene or 4-bromotoluene.

Reaction Scheme:

Representative Protocol:

-

Reaction Setup: To a round-bottom flask, add 2-tolylboronic acid (1.2 equivalents), 4-halotoluene (1.0 equivalent, with X being Br or I for higher reactivity), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) (0.02 equivalents), and a base such as aqueous sodium carbonate (2.0 equivalents).

-

Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) with vigorous stirring for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: After completion, cool the reaction mixture and extract the product with an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a suitable technique for the separation and identification of volatile and semi-volatile organic compounds like this compound.

Representative Protocol:

-

Sample Preparation: Dissolve a known amount of the sample containing this compound in a suitable volatile solvent such as dichloromethane or hexane. If necessary, perform a liquid-liquid extraction or solid-phase extraction to clean up complex matrices.

-

GC-MS System: Use a gas chromatograph equipped with a capillary column (e.g., a 5% phenyl-methylpolysiloxane stationary phase) coupled to a mass spectrometer.

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC inlet, which is heated to ensure volatilization.

-

Chromatographic Separation: Program the GC oven temperature to ramp from a lower temperature to a higher temperature to separate the components of the mixture based on their boiling points and interactions with the stationary phase.

-

Mass Spectrometry: As the separated components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern that can be used to identify this compound by comparison to a reference spectrum from a spectral library.

-

Quantification: For quantitative analysis, a calibration curve can be generated using standard solutions of this compound of known concentrations.

Safety and Handling

This compound is classified as a hazardous substance. The following GHS hazard statements apply:

Table 3: GHS Hazard Information [1][3]

| Hazard Class | Category |

| Skin corrosion/irritation | 2 |

| Serious eye damage/eye irritation | 2A |

| Specific target organ toxicity, single exposure; Respiratory tract irritation | 3 |

Precautionary Measures:

When handling this compound, it is crucial to use appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All work should be conducted in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.

Biological Activity and Signaling Pathways

A thorough search of scientific databases and literature reveals a significant lack of information regarding the specific biological activities and signaling pathway interactions of this compound. While the broader class of biphenyls and polychlorinated biphenyls (PCBs) has been extensively studied for their environmental and toxicological effects, often involving the aryl hydrocarbon receptor (AhR) signaling pathway, no such data is currently available for this compound.

Therefore, a diagram of a known signaling pathway for this specific compound cannot be provided.

Logical Workflow: Synthesis and Analysis of this compound

To fulfill the requirement for a visualization, the following diagram illustrates a general logical workflow for the synthesis and subsequent analysis of this compound, based on the representative protocols described in this guide.

Caption: General workflow for the synthesis and analysis of this compound.

Conclusion

This compound is a defined chemical entity with known physical and chemical properties and clear safety and handling guidelines. While specific, validated experimental protocols for its synthesis and analysis are not abundant in the literature, established methods like the Suzuki-Miyaura coupling and GC-MS analysis provide a strong basis for its preparation and characterization. A significant knowledge gap exists concerning its biological activity and interaction with signaling pathways. Future research is required to elucidate any potential biological roles or toxicological effects of this specific dimethylbiphenyl isomer.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 2,4'-Dimethylbiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dimethylbiphenyl, a substituted aromatic hydrocarbon, is a molecule of interest in various fields of chemical research and development. Its structural characteristics, featuring two phenyl rings with methyl substitutions at the 2 and 4' positions, give rise to specific physical and chemical properties that are crucial for its application in synthesis, materials science, and potentially as a scaffold in drug discovery. This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and visualizations to aid in understanding its structure and reaction pathways.

Core Physical and Chemical Properties

The physical and chemical characteristics of this compound are summarized below. For comparative purposes, data for its common isomers, 2,2'-Dimethylbiphenyl and 4,4'-Dimethylbiphenyl, are also included where available.

General Properties

| Property | Value | Reference |

| IUPAC Name | 1-methyl-2-(4-methylphenyl)benzene | [1] |

| Synonyms | 2,4'-Dimethyl-1,1'-biphenyl, o,p'-Bitolyl, o,p'-Ditolyl | [2] |

| CAS Number | 611-61-0 | [1] |

| Molecular Formula | C₁₄H₁₄ | [1] |

| Molecular Weight | 182.27 g/mol | [1][2] |

Physical Properties

| Property | This compound | 2,2'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl |

| Boiling Point | 280 °C | 259 °C[3] | 295 °C |

| Melting Point | No data available | 18 °C[3] | 118-120 °C |

| Density | No data available | 0.989 g/mL at 25 °C[4] | No data available |

| Solubility | Insoluble in water; soluble in common organic solvents. | Insoluble in water; soluble in common organic solvents. | Insoluble in water.[5] |

Spectral Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. The following tables summarize the ¹H and ¹³C NMR chemical shifts for this compound.

¹H NMR Spectral Data

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 7.40 - 7.10 | m | 8H | Aromatic Protons |

| 2.35 | s | 3H | 4'-CH₃ |

| 2.25 | s | 3H | 2-CH₃ |

| (Data interpreted from available spectral images) |

¹³C NMR Spectral Data

| Chemical Shift (ppm) | Assignment |

| 141.6 | C-Ar |

| 138.4 | C-Ar |

| 136.1 | C-Ar |

| 135.2 | C-Ar |

| 130.2 | CH-Ar |

| 129.6 | CH-Ar |

| 129.1 | CH-Ar |

| 128.2 | CH-Ar |

| 126.6 | CH-Ar |

| 125.7 | CH-Ar |

| 21.0 | 4'-CH₃ |

| 19.8 | 2-CH₃ |

| (Data interpreted from available spectral images) |

Experimental Protocols

The synthesis of unsymmetrical biphenyls like this compound is commonly achieved through cross-coupling reactions. The Suzuki-Miyaura and Kumada coupling reactions are two of the most prevalent and effective methods.

General Protocol for Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base.[6][7]

Reactants:

-

2-Bromotoluene or 2-Iodotoluene

-

4-Methylphenylboronic acid

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂)

-

Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃)

-

Solvent (e.g., Toluene, Dioxane, DMF, often with water)

Procedure:

-

To a reaction flask, add the aryl halide (1.0 eq), 4-methylphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the solvent system to the flask.

-

Degas the mixture by bubbling with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (0.01-0.05 eq) under the inert atmosphere.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

-

Cool the reaction mixture to room temperature and add water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, diethyl ether).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

General Protocol for Kumada Coupling

The Kumada coupling utilizes a Grignard reagent and an aryl halide, catalyzed by a nickel or palladium complex.[8][9]

Reactants:

-

Aryl Halide 1: 2-Bromotoluene or 2-Chlorotoluene

-

Aryl Halide 2: 4-Bromotoluene or 4-Chlorotoluene

-

Magnesium turnings

-

Catalyst (e.g., Ni(dppp)Cl₂, Pd(PPh₃)₄)

-

Solvent (e.g., THF, Diethyl ether)

Procedure:

-

Preparation of the Grignard Reagent: In a flame-dried flask under an inert atmosphere, add magnesium turnings. Add a solution of the aryl halide (e.g., 4-bromotoluene) in anhydrous THF or diethyl ether dropwise. The reaction is initiated, and the mixture is stirred until the magnesium is consumed.

-

Coupling Reaction: In a separate flask, dissolve the other aryl halide (e.g., 2-bromotoluene) and the catalyst in the anhydrous solvent under an inert atmosphere.

-

Cool the catalyst-aryl halide mixture to 0 °C.

-

Slowly add the prepared Grignard reagent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or GC-MS).

-

Quench the reaction by the slow addition of dilute aqueous HCl.

-

Extract the mixture with an organic solvent.

-

Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the residue by column chromatography to yield this compound.

Visualizations

Chemical Structure of this compound

Caption: Molecular structure of this compound.

Generalized Suzuki-Miyaura Coupling Workflow

Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.

Safety Information

This compound is classified with the following hazards:

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory safety precautions should be taken when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The tabulated data, spectral information, and generalized synthetic protocols offer valuable resources for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to determine the currently unavailable physical constants and to explore the full potential of this compound in various applications.

References

- 1. This compound | C14H14 | CID 123078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. 2,2'-DIMETHYLBIPHENYL | 605-39-0 [chemicalbook.com]

- 4. 2,2 -Dimethylbiphenyl 97 605-39-0 [sigmaaldrich.com]

- 5. 4,4'-Dimethylbiphenyl, 99% | Fisher Scientific [fishersci.ca]

- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Kumada coupling - Wikipedia [en.wikipedia.org]

- 9. alfa-chemistry.com [alfa-chemistry.com]

An In-depth Technical Guide to 2,4'-Dimethylbiphenyl: IUPAC Nomenclature, Structure, and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dimethylbiphenyl, an aromatic hydrocarbon, is a member of the biphenyl family of compounds. Biphenyls and their derivatives are of significant interest in medicinal chemistry and materials science due to their unique structural and electronic properties. This technical guide provides a comprehensive overview of the IUPAC nomenclature, chemical structure, physicochemical properties, and synthetic methodologies for this compound.

IUPAC Nomenclature and Chemical Structure

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-methyl-2-(4-methylphenyl)benzene .[1] This name is derived by identifying the biphenyl core structure, which consists of two phenyl rings linked by a single bond. One phenyl ring is substituted with a methyl group at the 2-position, and the other phenyl ring is substituted with a methyl group at the 4'-position. The primed numbers are used to differentiate the positions on the second phenyl ring.

The chemical structure of this compound is characterized by the following:

The structure consists of a biphenyl scaffold with one methyl group positioned ortho to the phenyl-phenyl bond and the other methyl group positioned para to the same bond on the adjacent ring.

Structural Representation

Caption: Chemical structure of this compound.

Physicochemical Properties

A summary of the available physicochemical data for this compound is presented below. Data for this specific isomer is limited, and thus, some properties of related isomers are included for comparison.

| Property | This compound | 2,2'-Dimethylbiphenyl | 4,4'-Dimethylbiphenyl |

| Molecular Formula | C₁₄H₁₄ | C₁₄H₁₄ | C₁₄H₁₄ |

| Molecular Weight | 182.27 g/mol | 182.27 g/mol | 182.26 g/mol [3] |

| CAS Number | 611-61-0 | 605-39-0[4] | 613-33-2[3] |

| Boiling Point | 280 °C[2] | - | 295 °C (lit.)[3] |

| Melting Point | Not available | - | 118-120 °C (lit.)[3] |

| Density | Not available | 0.989 g/mL at 25 °C (lit.)[4] | Not available |

| Appearance | Liquid | - | Powder[3] |

| Solubility | Not available | Not available | Insoluble in water[5] |

Experimental Protocols: Synthesis of this compound

The synthesis of unsymmetrical biphenyls such as this compound is commonly achieved through cross-coupling reactions. The Suzuki-Miyaura and Ullmann reactions are two prominent methods.

Representative Suzuki-Miyaura Coupling Protocol

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. For the synthesis of this compound, this would involve the reaction of a 2-halotoluene with 4-methylphenylboronic acid or a 4-halotoluene with 2-methylphenylboronic acid.

Reactants:

-

2-Bromotoluene

-

4-Methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂) as the catalyst precursor

-

A phosphine ligand (e.g., triphenylphosphine, PPh₃)

-

A base (e.g., sodium carbonate, Na₂CO₃)

-

A suitable solvent system (e.g., toluene/water or dioxane/water)

Procedure:

-

To a reaction vessel, add 2-bromotoluene (1.0 eq), 4-methylphenylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).

-

Add the solvent system to the vessel.

-

Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst and the phosphine ligand to the reaction mixture under the inert atmosphere.

-

Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Caption: Suzuki-Miyaura coupling for this compound.

Spectroscopic Data

Conclusion

This compound is a structurally interesting molecule with potential applications in various fields of chemical research. This guide has provided a detailed overview of its nomenclature and structure, a compilation of its known physicochemical properties, and a representative protocol for its synthesis via the Suzuki-Miyaura coupling. Further research to fully characterize its physical and spectroscopic properties, as well as to explore its potential biological activities, is warranted.

References

- 1. This compound | C14H14 | CID 123078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [stenutz.eu]

- 3. 4,4 -Dimethylbiphenyl 97 613-33-2 [sigmaaldrich.com]

- 4. 2,2′-ジメチルビフェニル 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 4,4'-Dimethylbiphenyl, 99% | Fisher Scientific [fishersci.ca]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2,4'-Dimethylbiphenyl: Molecular Properties and Synthetic Considerations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core molecular properties of 2,4'-Dimethylbiphenyl, a substituted aromatic hydrocarbon. This document outlines its fundamental chemical data, presents a detailed, exemplary experimental protocol for its synthesis via the Suzuki-Miyaura coupling reaction, and includes graphical representations of its synthetic workflow and property relationships to aid in research and development.

Core Molecular and Physical Properties

This compound is an organic compound belonging to the class of biphenyls. Its structure consists of two benzene rings linked by a single bond, with methyl groups substituted at the 2 and 4' positions. The quantitative properties of this molecule are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₄H₁₄ |

| Molecular Weight | 182.26 g/mol [1] |

| IUPAC Name | 1-methyl-2-(4-methylphenyl)benzene |

| CAS Number | 611-61-0 |

| Boiling Point | 280 °C[2] |

| Physical State | Liquid (at standard conditions) |

Experimental Protocols: Synthesis of this compound

The synthesis of unsymmetrical biphenyls such as this compound is effectively achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a widely employed and robust method for this purpose, valued for its mild reaction conditions and tolerance of a wide range of functional groups.[3][4][5][6]

Exemplary Synthesis via Suzuki-Miyaura Coupling

This protocol describes a representative procedure for the synthesis of this compound from 2-bromotoluene and 4-methylphenylboronic acid.

Materials:

-

2-bromotoluene

-

4-methylphenylboronic acid

-

Palladium(II) acetate (Pd(OAc)₂)

-

Triphenylphosphine (PPh₃)

-

Potassium carbonate (K₂CO₃)

-

Toluene

-

Ethanol

-

Water (degassed)

-

Diethyl ether

-

Magnesium sulfate (MgSO₄)

-

Hydrochloric acid (1M)

-

Saturated sodium bicarbonate solution

-

Saturated brine solution

Instrumentation:

-

Schlenk line or glovebox for inert atmosphere operations

-

Round-bottom flasks

-

Reflux condenser

-

Magnetic stirrer with heating plate

-

Separatory funnel

-

Rotary evaporator

-

Column chromatography setup (silica gel)

-

Nuclear Magnetic Resonance (NMR) spectrometer

-

Gas Chromatography-Mass Spectrometry (GC-MS)

Procedure:

-

Catalyst Preparation: In a Schlenk flask under an inert atmosphere (argon or nitrogen), combine palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.08 mmol). Add 10 mL of degassed toluene and stir the mixture at room temperature for 15 minutes to form the active Pd(PPh₃)₄ catalyst in situ.

-

Reaction Setup: To the catalyst mixture, add 2-bromotoluene (2.0 mmol), 4-methylphenylboronic acid (2.4 mmol), and potassium carbonate (6.0 mmol).

-

Reaction Execution: Add a degassed solvent mixture of toluene (20 mL), ethanol (5 mL), and water (5 mL). Heat the reaction mixture to 80-90°C and stir vigorously under an inert atmosphere for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add 30 mL of diethyl ether and 30 mL of water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction and Washing: Extract the aqueous layer with diethyl ether (2 x 20 mL). Combine the organic layers and wash sequentially with 1M HCl (20 mL), saturated sodium bicarbonate solution (20 mL), and saturated brine solution (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel, eluting with a non-polar solvent such as hexane, to isolate the pure this compound.

-

Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Visualizations

The following diagrams illustrate the experimental workflow for the synthesis of this compound and the logical relationships between its chemical properties.

Caption: Experimental workflow for the synthesis of this compound.

Caption: Logical relationships of this compound's chemical properties.

References

- 1. This compound | C14H14 | CID 123078 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Gomberg–Bachmann reaction - Wikipedia [en.wikipedia.org]

- 3. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis of Unsymmetrical Biaryls Using a Modified Suzuki Cross-Coupling: 4-Biphenylcarboxaldehyde | Semantic Scholar [semanticscholar.org]

- 5. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

Theoretical Deep Dive into the Stereochemistry of 2,4'-Dimethylbiphenyl

A Technical Guide for Researchers in Drug Discovery and Development

Introduction to Atropisomerism in Biphenyls

Biphenyls are compounds consisting of two phenyl rings connected by a single C-C bond. In unsubstituted biphenyl, rotation around this central bond is relatively free at room temperature. However, the introduction of bulky substituents in the ortho positions of the phenyl rings can sterically hinder this rotation, leading to the existence of stable rotational isomers, or atropisomers.[1] These atropisomers are non-superimposable mirror images (enantiomers) and can be isolated as separate chemical entities if the rotational energy barrier is sufficiently high.[1] The presence of a methyl group at the 2-position in 2,4'-Dimethylbiphenyl introduces significant steric hindrance, making it a candidate for exhibiting atropisomerism.

Computational Methodology for Stereochemical Investigation

A robust theoretical investigation of the stereochemistry of this compound involves a systematic computational approach to map its potential energy surface (PES) as a function of the dihedral angle of the central C-C bond. Density Functional Theory (DFT) is a powerful and widely used method for such studies, offering a good balance between computational cost and accuracy.[2][3]

Experimental Protocol: Potential Energy Surface Scan

A relaxed potential energy surface scan is performed to identify the stable conformers (energy minima) and transition states (energy maxima) for the rotation around the C1-C1' bond.

Software: A quantum chemistry software package such as Gaussian, Q-Chem, or xtb is utilized.[4]

Methodology:

-

Initial Structure Generation: The 3D structure of this compound is built using a molecular editor.

-

Geometry Optimization: An initial geometry optimization is performed to find a low-energy starting conformation.

-

Potential Energy Surface (PES) Scan:

-

The dihedral angle between the two phenyl rings (defined by atoms C2-C1-C1'-C2' or a similar convention) is systematically varied.

-

For each fixed dihedral angle, the rest of the molecule's geometry is optimized to find the lowest energy structure for that specific torsional constraint.

-

The scan is typically performed over 360 degrees in steps of 10-15 degrees to ensure a comprehensive exploration of the conformational space.[5]

-

-

Identification of Stationary Points: The resulting energy profile is analyzed to locate the energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states for rotation.

-

Refinement of Stationary Points: The geometries of the identified minima and maxima are then fully optimized without any constraints to precisely locate the stationary points on the PES.

-

Frequency Calculations: Vibrational frequency calculations are performed for the optimized structures. A stable conformer will have all real (positive) frequencies, while a transition state will have exactly one imaginary frequency corresponding to the rotational motion.[6]

Computational Details:

-

Functional: B3LYP is a commonly used and well-benchmarked hybrid functional for such calculations.[2][7]

-

Basis Set: A Pople-style basis set, such as 6-31G(d), or a more flexible basis set like 6-311+G(d,p) is recommended for accurate results.[7][8]

-

Solvation Model: To simulate a more realistic environment, a continuum solvation model like the Polarizable Continuum Model (PCM) can be employed to account for the effect of a solvent.[7]

Quantitative Data Summary

While specific published data for this compound is scarce, the following tables present the expected format for summarizing the quantitative data obtained from the aforementioned computational protocol. The values provided for unsubstituted biphenyl are for reference.

| Conformer/Transition State | Dihedral Angle (°) | Relative Energy (kcal/mol) |

| Stable Conformer 1 (SC1) | Value to be determined | 0.00 |

| Stable Conformer 2 (SC2) | Value to be determined | Value to be determined |

| Transition State 1 (TS1) | ~0 or ~180 | Value to be determined |

| Transition State 2 (TS2) | ~90 or ~270 | Value to be determined |

Table 1: Calculated Dihedral Angles and Relative Energies of Stationary Points for this compound.

| Rotational Barrier | Energy (kcal/mol) |

| SC1 → TS1 | Value to be determined |

| SC1 → TS2 | Value to be determined |

Table 2: Calculated Rotational Energy Barriers for this compound.

For comparison, the experimental rotational barriers for unsubstituted biphenyl are approximately 1.4 kcal/mol for the planar transition state and 1.6 kcal/mol for the perpendicular transition state.[9] The presence of the ortho-methyl group in this compound is expected to significantly increase these barriers. Studies on other dimethylbiphenyls have shown rotational energy barriers that can reach up to ~15 kcal/mol.[4]

Visualization of Stereochemical Relationships

Visualizing the relationships between different stereochemical states is crucial for understanding the dynamic behavior of this compound. Graphviz can be used to create clear diagrams of the computational workflow and the conformational energy landscape.

Caption: Computational workflow for the theoretical investigation of this compound stereochemistry.

Caption: A representative potential energy surface for biphenyl rotation, illustrating stable conformers and transition states.

Conclusion and Implications for Drug Development

A thorough theoretical investigation of the stereochemistry of this compound, following the protocols outlined in this guide, is essential for understanding its potential to exist as stable atropisomers. The determination of rotational energy barriers will indicate the likelihood of isolating these isomers at ambient temperatures. For drug development professionals, this information is critical. If this compound or its derivatives are part of a pharmacophore, the different atropisomers could exhibit significantly different binding affinities for their biological targets, as well as varied pharmacokinetic and pharmacodynamic properties. Therefore, a proactive computational assessment of atropisomerism can guide the synthesis and biological evaluation of stereochemically pure compounds, ultimately leading to safer and more efficacious drug candidates.

References

- 1. growingscience.com [growingscience.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Conformational analysis of biphenyls: an upside-down view - Henry Rzepa's Blog Henry Rzepa's Blog [ch.ic.ac.uk]

- 6. westmont.edu [westmont.edu]

- 7. comporgchem.com [comporgchem.com]

- 8. Rapid assessment of conformational preferences in biaryl and aryl carbonyl fragments - PMC [pmc.ncbi.nlm.nih.gov]

- 9. comporgchem.com [comporgchem.com]

An In-Depth Technical Guide to the Solubility of 2,4'-Dimethylbiphenyl in Common Laboratory Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2,4'-Dimethylbiphenyl. Due to a scarcity of publicly available quantitative solubility data for this specific isomer, this document focuses on providing a robust framework for researchers to determine its solubility in various common laboratory solvents. The guide includes detailed experimental protocols and a workflow for solubility determination.

Introduction to this compound and its Solubility

This compound is an aromatic hydrocarbon. Understanding its solubility is crucial for a variety of applications, including its use as an intermediate in organic synthesis. The general principle of "like dissolves like" suggests that this compound, a nonpolar compound, will exhibit greater solubility in nonpolar organic solvents and be poorly soluble in polar solvents like water.

Qualitative and Quantitative Solubility Data

As a substitute for established data, the following table is provided for researchers to systematically record their experimental findings on the solubility of this compound in a range of common laboratory solvents.

| Solvent | Chemical Formula | Polarity | Qualitative Solubility (e.g., Soluble, Sparingly Soluble, Insoluble) | Quantitative Solubility ( g/100 mL at 25°C) |

| Water | H₂O | High | ||

| Methanol | CH₃OH | High | ||

| Ethanol | C₂H₅OH | High | ||

| Acetone | C₃H₆O | Medium | ||

| Ethyl Acetate | C₄H₈O₂ | Medium | ||

| Dichloromethane | CH₂Cl₂ | Medium | ||

| Chloroform | CHCl₃ | Medium | ||

| Toluene | C₇H₈ | Low | ||

| Hexane | C₆H₁₄ | Low |

Experimental Protocols for Solubility Determination

To populate the data table above, the following detailed experimental protocols for both qualitative and quantitative solubility determination are recommended. These protocols are based on standard laboratory practices for characterizing organic compounds.[4][5][6][7]

This test provides a rapid assessment of whether a compound is soluble, partially soluble, or insoluble in a given solvent.

Materials:

-

This compound

-

A selection of common laboratory solvents (see table above)

-

Small test tubes

-

Spatula

-

Vortex mixer (optional)

Procedure:

-

Place approximately 25 mg of this compound into a small test tube.

-

Add 0.75 mL of the chosen solvent to the test tube in small portions.

-

After each addition, vigorously shake or vortex the test tube for 10-20 seconds.

-

Continue adding the solvent up to the total volume and stir or vortex for at least 60 seconds.[4]

-

Observe the mixture. If the solid completely dissolves, it is considered soluble. If some solid remains, it is sparingly soluble or insoluble. If two liquid layers form, the substances are immiscible.[4]

-

Record the observations in the qualitative solubility column of the data table.

This method provides a precise measurement of the solubility of a compound in a given solvent at a specific temperature.

Materials:

-

This compound

-

The solvent of interest

-

A temperature-controlled shaker or water bath

-

An analytical balance

-

Small vials or flasks with secure caps

-

Filtration apparatus (e.g., syringe filter with a membrane compatible with the solvent)

-

Evaporating dish or pre-weighed vial

Procedure:

-

Prepare a saturated solution by adding an excess amount of this compound to a known volume of the solvent in a vial. The excess solid should be clearly visible.

-

Securely cap the vial and place it in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24 hours), ensuring continuous agitation to facilitate dissolution.

-

After equilibration, allow the mixture to stand undisturbed at the same temperature for a short period to let the excess solid settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pre-warmed or temperature-equilibrated pipette to avoid precipitation.

-

Filter the withdrawn supernatant through a syringe filter to remove any remaining undissolved microcrystals.

-

Transfer the filtered, saturated solution to a pre-weighed evaporating dish or vial.

-

Carefully evaporate the solvent under a gentle stream of inert gas or in a fume hood. For high-boiling point solvents, a vacuum oven at a suitable temperature may be used.

-

Once the solvent has completely evaporated, weigh the evaporating dish or vial containing the dried solute.

-

Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Mass of dried solute in g / Volume of solvent used in mL) x 100

-

Repeat the experiment at least twice to ensure the reproducibility of the results and record the average value in the quantitative solubility column of the data table.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for determining the solubility of an organic compound like this compound.

Caption: Workflow for determining the solubility of this compound.

This comprehensive guide provides researchers with the necessary background and detailed protocols to accurately determine the solubility of this compound in common laboratory solvents. The systematic approach outlined will enable the generation of a reliable solubility profile, which is essential for its effective use in research and development.

References

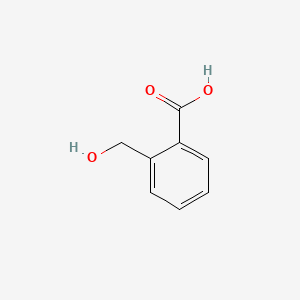

Spectroscopic Profile of 2,4'-Dimethylbiphenyl: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 2,4'-dimethylbiphenyl, a substituted aromatic hydrocarbon relevant in various fields of chemical research and development. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopic characteristics, including tabulated data and experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR spectral data for this compound.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound exhibits distinct signals corresponding to the aromatic and methyl protons. The chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic H (m) | 7.40 - 7.10 | Multiplet | - |

| Methyl H (4'-CH₃) | 2.41 | Singlet | - |

| Methyl H (2-CH₃) | 2.28 | Singlet | - |

Note: The aromatic region displays a complex multiplet due to the overlapping signals of the non-equivalent aromatic protons.

¹³C NMR Spectroscopic Data.[1]

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| Aromatic C | 141.6 |

| Aromatic C | 138.3 |

| Aromatic C | 136.8 |

| Aromatic C | 135.2 |

| Aromatic C | 130.2 |

| Aromatic C | 129.2 |

| Aromatic C | 128.8 |

| Aromatic C | 126.6 |

| Methyl C (4'-CH₃) | 21.2 |

| Methyl C (2-CH₃) | 20.5 |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (C₁₄H₁₄), the molecular ion peak and characteristic fragment ions are observed.

Mass Spectrometric Data

| m/z | Relative Intensity (%) | Fragment Ion |

| 182 | 100 | [M]⁺ (Molecular Ion) |

| 167 | ~80 | [M - CH₃]⁺ |

| 165 | ~30 | [M - H - CH₃]⁺ or [M - CH₅]⁺ |

| 152 | ~20 | [M - 2CH₃]⁺ or [C₁₂H₈]⁺ |

Note: The fragmentation pattern is characterized by the loss of methyl groups and hydrogen atoms from the molecular ion.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3050 - 3000 | C-H stretch | Aromatic |

| 2960 - 2850 | C-H stretch | Methyl (CH₃) |

| 1610, 1500, 1450 | C=C stretch | Aromatic Ring |

| 1460, 1380 | C-H bend | Methyl (CH₃) |

| 820 - 780 | C-H out-of-plane bend | Substituted Aromatic |

Experimental Protocols

The following are detailed methodologies for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a 5 mm NMR tube.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

Instrumentation and Data Acquisition:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR:

-

Pulse sequence: Standard single-pulse experiment.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Pulse sequence: Proton-decoupled pulse experiment.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

Relaxation delay: 2-5 seconds.

-

Mass Spectrometry

Sample Preparation:

-

Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

The concentration should be approximately 1 mg/mL.

Instrumentation and Data Acquisition:

-

Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injector temperature: 250 °C.

-

Oven temperature program: Start at 100 °C, ramp to 280 °C at 10 °C/min.

-

-

MS Conditions:

-

Mass range: m/z 40-400.

-

Ion source temperature: 230 °C.

-

Infrared (IR) Spectroscopy

Sample Preparation:

-

KBr Pellet Method:

-

Grind 1-2 mg of this compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

Press the mixture into a thin, transparent pellet using a hydraulic press.

-

-

Thin Film Method (if liquid):

-

Place a small drop of the sample between two salt plates (e.g., NaCl or KBr).

-

Gently press the plates together to form a thin film.

-

Instrumentation and Data Acquisition:

-

Instrument: Fourier-Transform Infrared (FT-IR) spectrometer.

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the empty sample compartment (or KBr pellet without the sample) should be recorded and subtracted from the sample spectrum.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Preliminary Biological Activity Screening of Dimethylbiphenyl Isomers: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of methyl groups to the biphenyl core, creating dimethylbiphenyl isomers, can significantly influence their physicochemical properties and, consequently, their biological activities. The spatial arrangement of these methyl groups (positional isomerism) can lead to profound differences in pharmacological profiles, including anticancer, antimicrobial, and antioxidant effects. This technical guide provides a comprehensive overview of the preliminary biological activity screening of dimethylbiphenyl isomers, summarizing available quantitative data, detailing key experimental protocols, and illustrating relevant biological pathways and workflows.

Data Presentation: Comparative Biological Activities

The following tables summarize the available quantitative data on the biological activities of dimethylbiphenyl isomers and closely related derivatives. It is important to note that direct comparative studies across a wide range of dimethylbiphenyl isomers are limited in the publicly available literature. The data presented here is compiled from various sources and aims to provide a comparative perspective where possible.

Table 1: Anticancer Activity of Biphenyl Derivatives

| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Hydroxylated Biphenyl Compound 11 | Melanoma | 1.7 ± 0.5 | [1][2] |

| Hydroxylated Biphenyl Compound 12 | Melanoma | 2.0 ± 0.7 | [1][2] |

| 4,4'-Dihydroxybiphenyl | HEK293 (Human Embryonic Kidney) | 27.4 | [3] |

| 4,4'-Dihydroxybiphenyl | HT-29 (Human Colon Cancer) | 74.6 | [3] |

| 4,4'-Dihydroxybiphenyl | MCF-7 (Human Breast Cancer) | 95.6 | [3] |

Table 2: Antimicrobial Activity of Biphenyl Peptidomimetic Positional Isomers

| Compound (Isomer) | S. aureus (MRSA) MIC (µg/mL) | E. coli MIC (µg/mL) | P. aeruginosa MIC (µg/mL) | A. baumannii MIC (µg/mL) |

| 2,3'-isomer | ≤0.25 | >32 | 16 | 4 |

| 3,2'-isomer | 8 | 2 | 2 | 4 |

| 3,4'-isomer | 8 | 16 | 8 | 16 |

| 4,4'-isomer | 16 | >32 | >32 | >32 |

Experimental Protocols

Detailed methodologies for key experiments cited in the preliminary biological screening of dimethylbiphenyl isomers are provided below.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell viability and proliferation. It is based on the principle that viable cells with active metabolism can reduce the yellow MTT to a purple formazan product.

Materials:

-

Human cancer cell lines (e.g., MCF-7, HeLa, HepG2)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Test compounds (dimethylbiphenyl isomers) dissolved in DMSO

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the dimethylbiphenyl isomers in the complete culture medium. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity. Replace the medium in the wells with the medium containing the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.[3][4]

DPPH Radical Scavenging Assay for Antioxidant Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common method to evaluate the antioxidant capacity of compounds. The stable free radical DPPH is reduced in the presence of an antioxidant, resulting in a color change from purple to yellow.

Materials:

-

DPPH solution (0.1 mM in methanol)

-

Test compounds (dimethylbiphenyl isomers) dissolved in methanol

-

Methanol

-

96-well plates

-

Ascorbic acid (positive control)

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of various concentrations of the test compounds.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.

-

Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula:

where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample. The IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[5][6]

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Test compounds (dimethylbiphenyl isomers) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in CAMHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible bacterial growth.

Mandatory Visualization

The following diagrams illustrate key experimental workflows and a relevant signaling pathway.

Caption: Workflow for in vitro cytotoxicity screening using the MTT assay.

Caption: Experimental workflow for the DPPH radical scavenging assay.

Caption: Simplified intrinsic apoptosis signaling pathway.

References

- 1. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Comparison of Cytotoxic Activity of Anticancer Drugs against Various Human Tumor Cell Lines Using In Vitro Cell-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

A Comprehensive Technical Guide to the Thermochemical and Phase Change Data of Dimethylbiphenyls

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a thorough examination of the thermochemical and phase change properties of dimethylbiphenyl isomers. The following sections present critically evaluated data, detailed experimental methodologies, and a visualization of the relationships between these key physical properties, serving as an essential resource for professionals in research, chemical sciences, and pharmaceutical development.

Thermochemical and Phase Change Data of Dimethylbiphenyl Isomers

The following tables summarize the key thermochemical and phase change data for 2,2'-dimethylbiphenyl, 3,3'-dimethylbiphenyl, and 4,4'-dimethylbiphenyl. All data is sourced from the NIST WebBook.[1][2][3][4][5][6][7][8][9][10][11]

Table 1: Phase Change Data for Dimethylbiphenyl Isomers

| Isomer | Melting Point (Tfus) (K) | Boiling Point (Tboil) (K) |

| 2,2'-Dimethylbiphenyl | 291.65 | 534.15 |

| 3,3'-Dimethylbiphenyl | 280.15 | 558.15 |

| 4,4'-Dimethylbiphenyl | 385.15 | 559.15 |

Table 2: Enthalpy Data for Dimethylbiphenyl Isomers

| Isomer | Enthalpy of Fusion (ΔfusH) (kJ/mol) | Enthalpy of Vaporization (ΔvapH) (kJ/mol) | Enthalpy of Sublimation (ΔsubH) (kJ/mol) | Standard Molar Enthalpy of Formation (Gas Phase) (ΔfH°gas) (kJ/mol) |

| 2,2'-Dimethylbiphenyl | 13.8 | 54.3 | 68.1 | 135.2 |

| 3,3'-Dimethylbiphenyl | 17.3 | 55.9 | 73.2 | 125.5 |

| 4,4'-Dimethylbiphenyl | 23.4 | 56.5 | 79.9 | 119.2 |

Experimental Protocols

The determination of the thermochemical and phase change data presented above relies on precise experimental techniques. The following sections detail the generalized protocols for the key methods employed.

Adiabatic Calorimetry

Adiabatic calorimetry is a highly accurate method for determining the heat capacity and enthalpy of combustion of a substance. The core principle is to create a thermally isolated system where no heat is exchanged with the surroundings.[12][13]

Experimental Protocol:

-

Sample Preparation: A precisely weighed sample of the dimethylbiphenyl isomer (typically in pellet form) is placed in a sample holder within a high-pressure vessel known as a "bomb."

-

Bomb Assembly: The bomb is sealed and pressurized with a pure oxygen atmosphere to ensure complete combustion. A known length of ignition wire is placed in contact with the sample.

-

Calorimeter Setup: The bomb is submerged in a known volume of water within a well-insulated container (the calorimeter). The entire assembly is placed within an outer jacket, which is maintained at the same temperature as the inner calorimeter to prevent heat loss.

-

Ignition and Data Acquisition: The sample is ignited by passing an electric current through the ignition wire. The temperature of the water in the calorimeter is monitored with high precision before, during, and after the combustion reaction.

-

Data Analysis: The heat capacity of the calorimeter system is determined by calibrating with a standard substance of known enthalpy of combustion, such as benzoic acid. The enthalpy of combustion of the dimethylbiphenyl sample is then calculated from the observed temperature rise and the heat capacity of the system.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for determining phase transition temperatures and enthalpies, such as melting point and enthalpy of fusion.[14][15][16][17][18]

Experimental Protocol:

-

Sample Preparation: A small, accurately weighed sample of the dimethylbiphenyl isomer (typically 1-10 mg) is placed in a small, hermetically sealed pan, usually made of aluminum. An empty, sealed pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC instrument's heating block. The instrument is programmed with a specific temperature range and a constant heating rate (e.g., 10 °C/min). An inert gas, such as nitrogen, is typically purged through the sample chamber to prevent oxidation.

-

Data Acquisition: The instrument heats both the sample and reference pans at the programmed rate. The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Data Analysis: A plot of heat flow versus temperature (a thermogram) is generated. Endothermic events, such as melting, appear as peaks. The onset temperature of the peak corresponds to the melting point, and the area under the peak is proportional to the enthalpy of fusion. The instrument is calibrated using standard materials with known melting points and enthalpies of fusion.

Static Vapor Pressure Measurement

The static method is a direct technique for measuring the vapor pressure of a substance at a given temperature.[19][20][21][22][23]

Experimental Protocol:

-

Sample Preparation: A pure sample of the dimethylbiphenyl isomer is placed in a temperature-controlled sample cell. The sample must be thoroughly degassed to remove any dissolved volatile impurities. This is often achieved by repeated freeze-pump-thaw cycles.

-

Apparatus Setup: The sample cell is connected to a vacuum line and a pressure measuring device (e.g., a capacitance manometer). The entire apparatus is placed in a thermostat to maintain a constant and uniform temperature.

-

Equilibration and Measurement: The sample is brought to the desired temperature, and the system is allowed to reach thermal and phase equilibrium. At equilibrium, the pressure measured by the transducer is the vapor pressure of the substance at that temperature.

-

Data Collection: Vapor pressure measurements are taken at a series of different temperatures to establish the vapor pressure curve of the compound.

Visualization of Thermochemical Property Relationships

The following diagram illustrates the logical relationships between the key thermochemical and phase change properties of dimethylbiphenyls and the experimental techniques used to determine them.

References

- 1. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 2. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 3. 2,2'-Dimethylbiphenyl [webbook.nist.gov]

- 4. 2,2'-Dimethylbiphenyl [webbook.nist.gov]

- 5. 3,3'-Dimethylbiphenyl [webbook.nist.gov]

- 6. 3,3'-Dimethylbiphenyl [webbook.nist.gov]

- 7. 2,2'-Dimethylbiphenyl [webbook.nist.gov]

- 8. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 9. 4,4'-Dimethylbiphenyl [webbook.nist.gov]

- 10. 3,3'-Dimethylbiphenyl [webbook.nist.gov]

- 11. 2,2'-Dimethylbiphenyl | C14H14 | CID 11797 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. vniitf.ru [vniitf.ru]

- 13. adiabatic heat-capacity calorimetry: Topics by Science.gov [science.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 16. engineering.purdue.edu [engineering.purdue.edu]

- 17. s4science.at [s4science.at]

- 18. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 19. Apparatus to measure the vapor pressure of slowly decomposing compounds from 1 Pa to 105 Pa - PMC [pmc.ncbi.nlm.nih.gov]

- 20. revroum.lew.ro [revroum.lew.ro]

- 21. srd.nist.gov [srd.nist.gov]

- 22. Correcting “static” measurements of vapor pressure for time dependence due to diffusion and decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Measurement Of Vapor Pressure [themasterchemistry.com]

2,4'-Dimethylbiphenyl: A Technical Guide to Hazards and Safety

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended for informational purposes only and does not constitute a complete safety guide. Always consult the most current Safety Data Sheet (SDS) from your supplier and follow all applicable safety regulations and best practices in your institution.

Executive Summary

2,4'-Dimethylbiphenyl is a chemical compound that presents moderate health hazards. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2][3] This guide provides a consolidated overview of the known hazards, safety information, and recommended handling procedures for this compound to support its safe use in a research and development setting. Notably, there is a lack of publicly available quantitative data on the acute toxicity (e.g., LD50, LC50) of this compound.[4][5] Therefore, a cautious approach to handling is strongly advised.

Hazard Identification and Classification

The primary hazards associated with this compound are related to its irritant properties upon direct contact or inhalation.

GHS Classification

The GHS classification for this compound is summarized in the table below.

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2A |

| Specific Target Organ Toxicity (Single Exposure) | 3 |

| Target Organ: Respiratory System |

GHS Pictograms and Signal Word

| Pictogram | Signal Word |

| ! | Warning |

Hazard and Precautionary Statements

The hazard (H) and precautionary (P) statements provide specific information on the nature of the hazards and the recommended measures to minimize or prevent adverse effects.

| Code | Statement |

| H315 | Causes skin irritation.[1][2][3] |

| H319 | Causes serious eye irritation.[1][2][3] |

| H335 | May cause respiratory irritation.[1][2][3] |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[2] |

| P264 | Wash skin thoroughly after handling.[2] |

| P271 | Use only outdoors or in a well-ventilated area.[2] |

| P280 | Wear protective gloves/eye protection/face protection.[2] |

| P302+P352 | IF ON SKIN: Wash with plenty of soap and water.[2] |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1] |

| P312 | Call a POISON CENTER/doctor if you feel unwell.[2] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[1] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[7] |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed.[1] |

| P405 | Store locked up.[1] |

| P501 | Dispose of contents/container in accordance with local/regional/national/international regulations.[1] |

Toxicological Information

As of the date of this guide, specific quantitative toxicological data such as LD50 (Lethal Dose, 50%) and LC50 (Lethal Concentration, 50%) for this compound are not publicly available. The toxicological properties have not been fully investigated.[4][5] The hazard assessment is primarily based on its irritant properties.

Experimental Protocols for Hazard Assessment

In the absence of specific studies on this compound, the following are summaries of standard OECD guidelines for testing the types of hazards this chemical is known to possess. These protocols provide a framework for how such data would be generated.

Acute Dermal Irritation/Corrosion (Based on OECD Guideline 404)

This test is designed to determine the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.[2][7][8][9]

Methodology:

-

Animal Model: The albino rabbit is the recommended species.[8]

-

Test Substance Application: A small amount (0.5 mL of liquid or 0.5 g of solid) of the test substance is applied to a small area of shaved skin.[10]

-

Exposure: The application site is covered with a gauze patch and a semi-occlusive dressing for a 4-hour exposure period.[9]

-

Observation: After the exposure period, the patch is removed, and the skin is observed for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.[9]

-

Scoring: The severity of erythema and edema is graded according to a standardized scoring system.[7]

-

Classification: The substance is classified based on the mean scores for erythema or edema.[10]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause damage to the eye upon a single application.[3][6][11][12]

Methodology:

-

Animal Model: The albino rabbit is the preferred species.[12]

-

Test Substance Application: A single dose of the test substance (0.1 mL of liquid or 0.1 g of solid) is instilled into the conjunctival sac of one eye of the animal. The other eye serves as a control.[12]

-

Observation: The eyes are examined at 1, 24, 48, and 72 hours after instillation. Observations may continue for up to 21 days if the effects are not reversible.

-

Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness and swelling) are scored using a standardized system.[12]

-

Classification: The classification is based on the severity and reversibility of the observed eye lesions.[13]

Acute Inhalation Toxicity (Based on OECD Guideline 403)

This guideline is used to assess the health hazards likely to arise from short-term exposure to a substance via inhalation.[1][14][15][16]

Methodology:

-

Animal Model: The rat is the preferred species.

-

Exposure: Animals are exposed to the test substance (as a gas, vapor, or aerosol) in a dynamic inhalation chamber for a standard duration, typically 4 hours.[14][16]

-

Concentrations: A range of concentrations is typically tested to determine a concentration-response relationship.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days following exposure.[14][15]

-

Endpoint: The primary endpoint is the LC50 (median lethal concentration), which is the concentration estimated to cause mortality in 50% of the test animals.[14] Other endpoints include clinical observations and pathological findings.

Chemical Hazard Assessment Workflow

The following diagram illustrates a general workflow for assessing the hazards of a chemical substance like this compound.

Caption: General workflow for chemical hazard assessment.

Handling and Storage

-

Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.[2]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[15]

-

Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[15]

-

Respiratory Protection: If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[7]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1] Keep away from strong oxidizing agents.

First-Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. If skin irritation persists, seek medical attention.[1]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek medical attention.

Fire-Fighting Measures

-

Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical powder, or alcohol-resistant foam.[14]

-

Specific Hazards: Combustible solid. May form explosive dust-air mixtures. Thermal decomposition can produce irritating and toxic gases and vapors, including carbon monoxide and carbon dioxide.

-

Protective Equipment: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[7]

Disposal Considerations

Dispose of this chemical and its container in accordance with all local, state, and federal regulations. Do not allow it to enter drains or waterways.[15]

References

- 1. oecd.org [oecd.org]

- 2. oecd.org [oecd.org]

- 3. oecd.org [oecd.org]

- 4. fishersci.com [fishersci.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]

- 10. ChemSkin Reference Chemical Database for the Development of an In Vitro Skin Irritation Test - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. nucro-technics.com [nucro-technics.com]

- 13. Cosmetics Europe compilation of historical serious eye damage/eye irritation in vivo data analysed by drivers of classification to support the selection of chemicals for development and evaluation of alternative methods/strategies: the Draize eye test Reference Database (DRD) - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Acute Inhalation Toxicity OECD 403 - Toxicology IND Services [toxicology-ind.com]

- 15. OECD No. 403: Acute Inhalation Test - Analytice [analytice.com]

- 16. eurolab.net [eurolab.net]

The Pivot of Reactivity: An In-depth Technical Guide to Asymmetrically Substituted Biphenyls

For Researchers, Scientists, and Drug Development Professionals

The biphenyl scaffold, a deceptively simple motif of two interconnected phenyl rings, represents a cornerstone in modern chemistry and pharmacology. Its inherent structural nuances, particularly when asymmetrically substituted, give rise to unique chemical behaviors and stereochemical properties that are pivotal in the design of novel therapeutics, advanced materials, and specialized catalysts. This guide delves into the fundamental reactivity of these intriguing molecules, offering a comprehensive overview of their synthesis, stereochemistry, and biological significance, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

Atropisomerism: The Conformational Cornerstone

Asymmetrically substituted biphenyls often exhibit a form of axial chirality known as atropisomerism. This phenomenon arises from hindered rotation around the single bond connecting the two aryl rings, leading to stable, non-superimposable stereoisomers, or atropisomers.[1][2][3] The stability of these atropisomers is dictated by the rotational energy barrier, which is influenced by the steric bulk of the substituents at the ortho positions.[4][5] A sufficiently high energy barrier (typically >20-22 kcal/mol) allows for the isolation of individual atropisomers at room temperature.[6] This conformational rigidity is a critical design element in drug development, as different atropisomers can exhibit distinct pharmacological and toxicological profiles.[1][2][3]

Rotational Energy Barriers of Ortho-Substituted Biphenyls

The magnitude of the rotational energy barrier is a quantifiable measure of the steric hindrance imposed by ortho-substituents. Below is a summary of experimentally determined and calculated rotational barriers for a selection of mono-ortho-substituted biphenyls.

| Ortho-Substituent | Rotational Barrier (ΔG≠, kcal/mol) | Method |

| -F | 4.4 | Experimental |

| -Cl | 6.0 | Experimental |

| -Br | 6.7 | Experimental |

| -I | 7.4 | Experimental |